Cas no 125174-25-6 (1-(2-bromoethoxy)-4-(trifluoromethyl)benzene)

1-(2-bromoethoxy)-4-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-(2-BroMoethoxy)-4(trifluoroMethyl)benzene
- Benzene, 1-(2-bromoethoxy)-4-(trifluoromethyl)-
- 1-(2-bromoethoxy)-4-(trifluoromethyl)benzene
-
- インチ: 1S/C9H8BrF3O/c10-5-6-14-8-3-1-7(2-4-8)9(11,12)13/h1-4H,5-6H2
- InChIKey: YKZQRODDFYIDRM-UHFFFAOYSA-N
- ほほえんだ: C1(OCCBr)=CC=C(C(F)(F)F)C=C1
1-(2-bromoethoxy)-4-(trifluoromethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B414833-50mg |
1-(2-bromoethoxy)-4-(trifluoromethyl)benzene |
125174-25-6 | 50mg |
$ 70.00 | 2022-06-07 | ||
TRC | B414833-250mg |
1-(2-bromoethoxy)-4-(trifluoromethyl)benzene |
125174-25-6 | 250mg |
$ 275.00 | 2022-06-07 | ||
Enamine | EN300-69793-0.25g |
1-(2-bromoethoxy)-4-(trifluoromethyl)benzene |
125174-25-6 | 95% | 0.25g |
$167.0 | 2023-02-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD164359-1g |
1-(2-Bromoethoxy)-4(trifluoromethyl)benzene |
125174-25-6 | 97% | 1g |
¥2193.0 | 2023-04-04 | |
Chemenu | CM427004-500mg |
1-(2-bromoethoxy)-4-(trifluoromethyl)benzene |
125174-25-6 | 95%+ | 500mg |
$*** | 2023-03-29 | |
Enamine | EN300-69793-0.05g |
1-(2-bromoethoxy)-4-(trifluoromethyl)benzene |
125174-25-6 | 95% | 0.05g |
$79.0 | 2023-02-12 | |
Enamine | EN300-69793-0.1g |
1-(2-bromoethoxy)-4-(trifluoromethyl)benzene |
125174-25-6 | 95% | 0.1g |
$118.0 | 2023-02-12 | |
Enamine | EN300-69793-0.5g |
1-(2-bromoethoxy)-4-(trifluoromethyl)benzene |
125174-25-6 | 95% | 0.5g |
$264.0 | 2023-02-12 | |
Chemenu | CM427004-250mg |
1-(2-bromoethoxy)-4-(trifluoromethyl)benzene |
125174-25-6 | 95%+ | 250mg |
$*** | 2023-03-29 | |
Aaron | AR01ABLN-250mg |
1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene |
125174-25-6 | 95% | 250mg |
$255.00 | 2025-02-09 |
1-(2-bromoethoxy)-4-(trifluoromethyl)benzene 関連文献
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
1-(2-bromoethoxy)-4-(trifluoromethyl)benzeneに関する追加情報
Research Brief on 1-(2-bromoethoxy)-4-(trifluoromethyl)benzene (CAS: 125174-25-6) in Chemical and Biomedical Applications
1-(2-bromoethoxy)-4-(trifluoromethyl)benzene (CAS: 125174-25-6) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its chemical properties, synthetic applications, and potential biomedical implications.
A recent study published in the Journal of Medicinal Chemistry explored the use of 1-(2-bromoethoxy)-4-(trifluoromethyl)benzene as a building block for the synthesis of small-molecule inhibitors targeting protein kinases. The researchers demonstrated that the trifluoromethyl group enhances the binding affinity of the inhibitors to their target proteins, while the bromoethoxy moiety facilitates further functionalization. This approach has shown promise in the development of next-generation kinase inhibitors with improved selectivity and reduced off-target effects.
In another study, researchers investigated the compound's role in the synthesis of fluorinated analogs of known drugs. The presence of the trifluoromethyl group is known to improve metabolic stability and bioavailability, making it a valuable modification in drug design. The study reported successful incorporation of 1-(2-bromoethoxy)-4-(trifluoromethyl)benzene into the structure of a potential anti-inflammatory agent, resulting in enhanced pharmacokinetic properties.
From a chemical perspective, recent advances in the synthesis of 1-(2-bromoethoxy)-4-(trifluoromethyl)benzene have focused on optimizing yield and purity. A novel catalytic method utilizing palladium complexes has been reported to significantly improve the efficiency of the bromination step, reducing byproduct formation and simplifying purification. This development is particularly relevant for large-scale production, where cost-effectiveness and environmental considerations are paramount.
The safety profile of 1-(2-bromoethoxy)-4-(trifluoromethyl)benzene has also been a subject of recent investigation. Toxicological studies have confirmed that while the compound requires careful handling due to its alkylating potential, it does not exhibit significant genotoxicity at concentrations typically used in pharmaceutical synthesis. These findings support its continued use as a versatile intermediate in drug discovery programs.
Looking forward, researchers are exploring the potential of 1-(2-bromoethoxy)-4-(trifluoromethyl)benzene in the development of PET imaging agents. The trifluoromethyl group's unique properties make it an attractive candidate for radiolabeling, potentially enabling new diagnostic tools for various diseases. Preliminary studies have shown promising results in animal models, with plans for clinical translation underway.
In conclusion, 1-(2-bromoethoxy)-4-(trifluoromethyl)benzene (CAS: 125174-25-6) continues to be a valuable compound in chemical and biomedical research. Its unique structural features and versatile reactivity make it indispensable for modern drug discovery efforts. The recent developments highlighted in this brief demonstrate its growing importance in addressing current challenges in medicinal chemistry and pharmaceutical development.
125174-25-6 (1-(2-bromoethoxy)-4-(trifluoromethyl)benzene) 関連製品
- 2137569-56-1(2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid)
- 2227825-20-7(rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1443351-35-6(METHYL 5-(3,5-DIFLUOROPHENYL)-5-OXOPENTANOATE)
- 942788-61-6(1-4-(4-bromo-3-propoxybenzenesulfonyl)piperazin-1-ylethan-1-one)
- 1189375-06-1(Torsemide-d7)
- 887375-37-3(4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol)
- 2228177-24-8(2-(2-Bromoethyl)-5-(4-methylphenyl)furan)
- 1806388-09-9(1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one)
- 1353954-59-2([1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine)
- 12060-00-3(Lead Titanium Trioxide)
